1,18-Octadecanediol
Overview
Description
1,18-Octadecanediol (1,18-OD) is a C18 fatty alcohol that is a key component of many lipids and surfactants. It is found in a variety of biological systems, and is an important component of the human body. 1,18-OD is widely used in the laboratory for a variety of purposes, including as a surfactant and as a substrate for enzymatic reactions.
Scientific Research Applications
Mercury Detection
- Application : 1-Octadecanethiol, a compound related to 1,18-Octadecanediol, has been used to modify graphene surfaces. This modification enhances graphene's ability to detect heavy metals like mercury in environmental samples.
- Source : Zhang, Tao et al. (2010). "Self-assembled 1-octadecanethiol monolayers on graphene for mercury detection." Nano letters. Consensus Paper Details.
Biobased Polyesters
- Application : this compound has been utilized in the synthesis of biobased polyesters. These polyesters have been created using omega-carboxy fatty acid monomers, showing potential for sustainable material production.
- Source : Yang, Yixin et al. (2010). "Two-step biocatalytic route to biobased functional polyesters from omega-carboxy fatty acids and diols." Biomacromolecules. Consensus Paper Details.
Chemical Synthesis
- Application : The synthesis of this compound and related compounds has significant implications in chemical research, facilitating the study of various organic reactions and molecular structures.
- Source : Ahmad, M. et al. (1980). "Reaction of Hydrogen Bromide with Long Chain 1,2‐Diols." Fett-lipid. Consensus Paper Details.
Interaction with Nanoporous Materials
- Application : Studies have explored how molecules like octadecanethiol interact with nanoporous materials, offering insights into surface chemistry and material science applications.
- Source : Bisio, F. et al. (2011). "Interaction of alkanethiols with nanoporous cluster-assembled Au films." Langmuir. Consensus Paper Details.
Biosensors and Analytical Chemistry
- Application : Octadecanethiol-based self-assembled monolayers have been used in developing biosensors, particularly for detecting substances like cholesterol using surface plasmon resonance techniques.
- Source : Arya, S. et al. (2006). "Application of octadecanethiol self-assembled monolayer to cholesterol biosensor based on surface plasmon resonance technique." Talanta. Consensus Paper Details.
Energy Storage
- Application : this compound and similar compounds are involved in research for thermal energy storage, particularly in the development of microencapsulated phase change materials.
- Source : Tang, Xiaofen et al. (2014). "Fabrication and characterization of microencapsulated phase change material with low supercooling for thermal energy storage." Energy. Consensus Paper Details.
Safety and Hazards
When handling 1,18-Octadecanediol, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .
Mechanism of Action
1,18-Octadecanediol, also known as octadecane-1,18-diol, is an organic compound with the molecular formula C18H38O2 . This compound has a variety of applications in the chemical industry
Target of Action
It’s known that this compound can be used in the synthesis of various chemicals, such as polyamides and polyester resins , suggesting that it may interact with specific molecular targets involved in these processes.
Mode of Action
It’s known that the compound can act as a solvent and stabilizing additive in the preparation of dyes, catalysts, and lubricants
Biochemical Pathways
Given its use in the synthesis of various chemicals
Result of Action
As a chemical used in various industrial applications , its effects would likely depend on the specific context in which it’s used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its solubility in water is low at room temperature, but it can dissolve in organic solvents such as alcohols and ethers . This suggests that the compound’s action could be influenced by the solvent environment. Additionally, it should be stored in a dry, room-temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known to be used as a solvent and stabilizing additive in the preparation of dyes, catalysts, and lubricants . It can also be used in the synthesis of various chemicals, such as polyamides and polyester resins, as well as lubricating oils and surfactants .
Molecular Mechanism
It is known that it can be produced by the reaction of 1,18-octadecanedioic acid with appropriate reducing agents, such as hydrogen and platinum catalyst
properties
IUPAC Name |
octadecane-1,18-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFSCNUZAYHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCO)CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334385 | |
Record name | 1,18-Octadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3155-43-9 | |
Record name | 1,18-Octadecanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,18-Octadecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,18-OCTADECANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST454BM3B9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural organization of 1,18-Octadecanediol and how does this relate to its potential applications?
A: this compound molecules possess an intriguing structural arrangement. They exhibit an all-trans conformation along their carbon chain []. This linearity drives the formation of a layered structure, reminiscent of smectic C liquid crystals, where the molecules align with a specific inclination angle relative to the layer plane []. Interestingly, this angle remains consistent within each layer, but the direction alternates in consecutive layers []. This unique arrangement, similar to its even-numbered homologues, hints at potential applications in areas like liquid crystals and self-assembling materials.
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